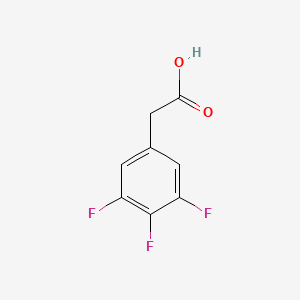3,4,5-Trifluorophenylacetic acid
CAS No.: 209991-62-8
Cat. No.: VC2168473
Molecular Formula: C8H5F3O2
Molecular Weight: 190.12 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 209991-62-8 |
|---|---|
| Molecular Formula | C8H5F3O2 |
| Molecular Weight | 190.12 g/mol |
| IUPAC Name | 2-(3,4,5-trifluorophenyl)acetic acid |
| Standard InChI | InChI=1S/C8H5F3O2/c9-5-1-4(3-7(12)13)2-6(10)8(5)11/h1-2H,3H2,(H,12,13) |
| Standard InChI Key | PQGPUBAARWWOOP-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)F)F)CC(=O)O |
| Canonical SMILES | C1=C(C=C(C(=C1F)F)F)CC(=O)O |
Chemical Properties and Structure
3,4,5-Trifluorophenylacetic acid belongs to the broader family of fluorinated phenylacetic acids, featuring a phenyl ring with three fluorine substituents at positions 3, 4, and 5, connected to an acetic acid moiety. This structural arrangement creates a distinctive electron distribution pattern that influences its physical and chemical properties.
The compound is part of the AldrichCPR catalog, indicating its relevance in chemical research . While specific physicochemical data for 3,4,5-Trifluorophenylacetic acid is limited in the available literature, its properties can be compared to the structural isomer 2,4,5-Trifluorophenylacetic acid, which has a melting point of 121-125°C . The structural similarity suggests that 3,4,5-Trifluorophenylacetic acid likely exists as a white to light brown solid under standard conditions.
The general chemical formula for this compound is C₈H₅F₃O₂, with a molecular weight of approximately 190.12 g/mol, identical to its isomeric counterpart . The presence of three electronegative fluorine atoms significantly affects the electronic properties of the molecule, creating a more acidic carboxylic group compared to non-fluorinated analogs. This enhanced acidity results from the electron-withdrawing nature of the fluorine substituents.
Applications in Pharmaceutical Research
3,4,5-Trifluorophenylacetic acid has demonstrated significant utility in pharmaceutical research, particularly in the development of enzyme inhibitors. According to available research, this compound has been employed in the synthesis and biological evaluation of fluorinated derivatives used as steroid sulfatase inhibitors .
Steroid sulfatase inhibitors represent an important class of compounds with potential applications in the treatment of hormone-dependent cancers and other conditions. Research indicates that fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate incorporating fluorinated phenylacetic acids like 3,4,5-Trifluorophenylacetic acid have been synthesized and evaluated for their biological activity .
The study published in the European Journal of Medicinal Chemistry (2017) reported "convenient methods for the synthesis of 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives N-acylated with fluorinated analogues of benzoic or phenylacetic acid as steroid sulfatase (STS) inhibitors" . This research demonstrates the compound's value in creating pharmacologically active substances with potential therapeutic applications.
Structural Comparison with Related Compounds
Understanding the relationship between 3,4,5-Trifluorophenylacetic acid and similar fluorinated phenylacetic acids provides valuable insights into its unique properties and applications. The table below presents a comparative analysis with its structural isomer, 2,4,5-Trifluorophenylacetic acid:
The different positions of the fluorine atoms result in distinct electronic and steric properties, which can significantly impact reactivity, binding affinity, and application suitability. While both compounds share the same molecular formula and weight, their different substitution patterns create unique chemical entities with specialized applications.
Current Research and Future Perspectives
Current research involving fluorinated phenylacetic acids continues to expand, with particular focus on their applications in pharmaceutical development and materials science. The unique properties conferred by specific fluorination patterns create opportunities for specialized applications across multiple fields.
For materials science applications, the bifunctional nature of these compounds—combining reactive carboxylic groups with hydrophobic fluorinated moieties—presents opportunities for creating advanced functional materials . Further investigation into structure-property relationships could yield innovative applications in electronics, energy storage, and environmental remediation technologies.
Continued development of efficient, environmentally friendly synthesis methodologies for fluorinated phenylacetic acids remains an important research direction. As application areas expand, optimizing production processes will become increasingly important for commercial viability and sustainable manufacturing practices.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume